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Compound of Interest

N-(2,4-

Compound Name: Dimethylbenzyl)cyclopropylamine
hydrochloride

CAS No.: 1257535-57-1

Cat. No.: B1453364

Get Quote

Executive Summary & Chemical Identity

N-(2,4-Dimethylbenzyl)cyclopropylamine hydrochloride (CAS: 1257535-57-1; Free base
CAS: 926185-86-6) is a specialized secondary amine building block and pharmacophore

scaffold.[1] While primarily utilized as a critical intermediate in the synthesis of advanced
therapeutics (including Calcium Sensing Receptor (CaSR) antagonists and SGLT2 inhibitors),
the compound itself possesses a "privileged structure" capable of modulating Sigma-1
receptors (

R) and NMDA receptors (glycine site).

This guide analyzes its SAR, comparing it against structural analogs to assist researchers in
lead optimization and synthetic planning.
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Property Data
N-[(2,4-

IUPAC Name Dimethylphenyl)methyl]cyclopropanamine
hydrochloride

Molecular Formula

Molecular Weight 211.73 g/mol (Salt); 175.27 g/mol (Base)
Core Scaffold N-Benzylcyclopropylamine

Key Substituents 2,4-Dimethyl (Aryl); Cyclopropyl (Amine)
Primary Class Secondary Amine / Benzylamine Derivative

Structure-Activity Relationship (SAR) Analysis

The biological and chemical reactivity of N-(2,4-dimethylbenzyl)cyclopropylamine is defined by
three distinct structural domains. The following analysis details how each domain contributes to
its performance compared to alternatives.

2.1. The Cyclopropyl "Warhead" (N-Substituent)

o Conformational Rigidity: Unlike an N-ethyl or N-isopropyl group, the cyclopropyl ring
introduces significant steric strain and rigidity. This locks the nitrogen lone pair into a specific
vector, enhancing binding affinity for narrow hydrophobic pockets (e.g., in Sigma-1 or CaSR
binding sites).

e Metabolic Shielding: The cyclopropyl group is resistant to

-carbon oxidation by Monoamine Oxidases (MAO). This confers superior metabolic stability
compared to N-methyl or N-ethyl analogs.

e Mechanism-Based Inhibition: In some contexts (e.g., Cytochrome P450 interactions), the
cyclopropyl amine moiety can act as a "suicide substrate" via single-electron oxidation and
ring-opening, potentially inhibiting specific enzymes (CYP2B6, CYP2D6).

2.2. The 2,4-Dimethylbenzyl Ring (Aryl Core)
e 2-Methyl (Ortho) Effect:
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o Steric Twist: The ortho-methyl group forces the benzyl methylene bridge out of planarity
with the phenyl ring. This "twisted" conformation is often critical for selectivity, preventing
the molecule from binding to planar receptors (like 5-HT2A) and favoring globular pockets
(like Sigma-1).

e 4-Methyl (Para) Effect:

o Metabolic Blockade: The para-position is the primary site for CYP450-mediated
hydroxylation. Substituting this with a methyl group blocks this metabolic soft spot,
significantly extending the compound's half-life (

) compared to the unsubstituted benzylamine.
o Lipophilicity (

): The addition of two methyl groups increases the LogP by approximately +1.0 unit
compared to the unsubstituted parent. This enhances Blood-Brain Barrier (BBB)
permeability, making it an effective CNS probe.

2.3. SAR Visualization (Graphviz)
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Figure 1: Structural decomposition of N-(2,4-Dimethylbenzyl)cyclopropylamine highlighting
functional contributions of each moiety.
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This section compares N-(2,4-Dimethylbenzyl)cyclopropylamine against standard alternatives

in drug discovery workflows.
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Key Insight: The 2,4-Dimethyl variant offers a balanced profile between the high lipophilicity of

chlorinated analogs and the metabolic instability of unsubstituted benzylamines. It is the

preferred scaffold when avoiding halogenation (to reduce toxicity risks) while maintaining high

potency.

3.2. Functional Comparison (Receptor Binding)

e vs. Sigma-1 Agonists (e.g., PRE-084): The N-benzylcyclopropylamine scaffold is a known

pharmacophore for Sigma-1 receptors. The 2,4-dimethyl substitution likely enhances

selectivity over

compared to the unsubstituted analog due to steric constraints in the

pocket.
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e vs. NMDA Antagonists: Similar to N-substituted glycine derivatives, this compound may act
as a weak, low-affinity antagonist at the NMDA glycine site, useful for modulating
glutamatergic tone without psychotomimetic side effects.

Experimental Protocols
4.1. Synthesis via Reductive Amination (Standard Protocol)

o Objective: Synthesize N-(2,4-Dimethylbenzyl)cyclopropylamine from 2,4-
dimethylbenzaldehyde.

e Reagents: 2,4-Dimethylbenzaldehyde (1.0 eq), Cyclopropylamine (1.2 eq), Sodium
Triacetoxyborohydride (STAB, 1.5 eq), DCE (Solvent), Acetic Acid (Cat.).

Workflow:

Imine Formation: Dissolve 2,4-dimethylbenzaldehyde in 1,2-dichloroethane (DCE). Add
cyclopropylamine and catalytic acetic acid. Stir at Room Temperature (RT) for 2 hours under

Reduction: Cool to 0°C. Add STAB portion-wise over 30 minutes.

Quench: Stir overnight at RT. Quench with saturated

Extraction: Extract with DCM (

). Wash organic layer with brine, dry over

Salt Formation: Dissolve crude oil in

. Add 2M HCI in ether dropwise to precipitate the hydrochloride salt. Filter and dry.

4.2. Handling & Stability

o Storage: Store at 2-8°C under inert atmosphere (Argon). Hygroscopic.
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¢ Solubility: Highly soluble in Water, DMSO, and Methanol (>20 mg/mL).

» Safety: Irritant. Potential MAO inhibitor properties; handle with appropriate PPE.

Signaling & Synthesis Pathway Diagram
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Figure 2: Synthetic route and downstream applications of the compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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